
4-(2,5-Difluorobenzylidene)-2-methyloxazol-5(4H)-one
説明
4-(2,5-Difluorobenzylidene)-2-methyloxazol-5(4H)-one (DFMO) is a synthetic compound that is widely used in scientific research for its ability to inhibit the enzyme ornithine decarboxylase (ODC). ODC is an important enzyme in the polyamine biosynthesis pathway and plays a role in the regulation of cell proliferation and differentiation. DFMO has been used in a variety of research applications, including cancer research, cell differentiation studies, and studies of the effects of drugs on cells.
科学的研究の応用
Synthesis and Characterization
- Synthesis Methods : Synthesis of similar oxazolone compounds, such as 4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one and 4-(4-formylbenzylidene)-2-phenyloxazol-5(4H)-one, has been reported. These compounds were produced via reactions like the Erlenmeyer–Plöchl reaction and characterized using techniques like NMR and IR spectroscopy (Rodrigues, Martinho, & Afonso, 2015); (Krawczyk et al., 2020).
- Crystal Structure Analysis : The crystal structure of related compounds like 4-(2,4-dihydroxybenzylideneamino)-5-methyl-2H-1,2,4-triazol-3(4H)-one has been studied, providing insights into the molecular geometry and intermolecular interactions of similar compounds (Ustabaş, Ünlüer, & Kör, 2011).
Biological Activity and Applications
- Pharmacological Activity : Various oxazolone derivatives have been studied for their pharmacological activities. For example, derivatives like 4-(4-methoxybenzylidene)-2-methyloxazole-5-one have been investigated for their potential biological activities (Arrahman, Hayun, & Yanuar, 2011).
- Biological Evaluation : The interaction between similar oxazolone dyes and biological molecules such as Concanavalin A, and their effects on biological processes like ion transport, have been explored (Krawczyk et al., 2020).
Chemical Reactivity and Properties
- Spectroscopic Properties : The solvatochromism and dipole moments of oxazolone dyes have been studied, shedding light on their photophysical properties and interactions with solvents (Krawczyk et al., 2020).
- Reactivity Analysis : Research on Schiff bases tethered 1,2,4-triazole and pyrazole rings, which are structurally related, has involved DFT calculations and molecular dynamics simulations to investigate their reactive properties and potential applications in biochemistry (Pillai et al., 2019).
特性
IUPAC Name |
(4Z)-4-[(2,5-difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c1-6-14-10(11(15)16-6)5-7-4-8(12)2-3-9(7)13/h2-5H,1H3/b10-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPBRLXDFVOOBC-YHYXMXQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=C(C=CC(=C2)F)F)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=C(C=CC(=C2)F)F)/C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650697 | |
| Record name | (4Z)-4-[(2,5-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Difluorobenzylidene)-2-methyloxazol-5(4H)-one | |
CAS RN |
1017294-08-4 | |
| Record name | (4Z)-4-[(2,5-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



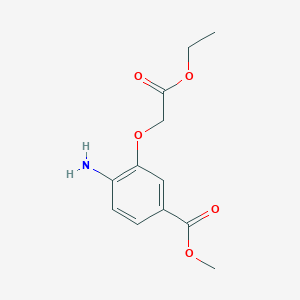
![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)
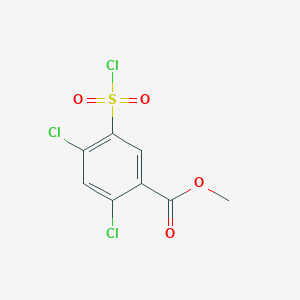

![4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B1417773.png)
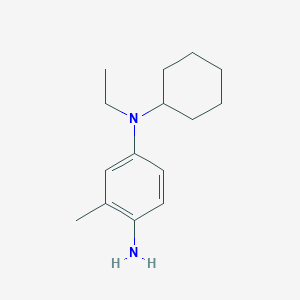

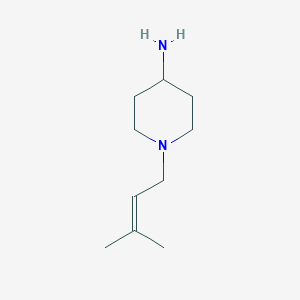
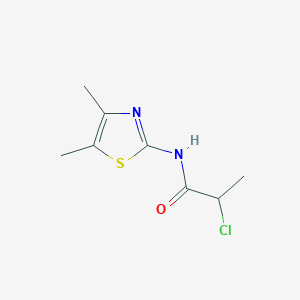
![2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B1417778.png)
![2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1417779.png)

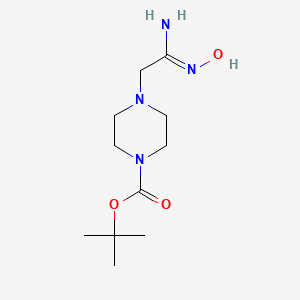
![[3-(2-Phenylmorpholin-4-yl)propyl]amine](/img/structure/B1417785.png)